N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The structure integrates a 5-chlorothiophen-2-yl substituent at the oxadiazole’s 5-position and a 2-phenoxybenzamide group at the 2-position. Such derivatives are widely explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their electronic and steric properties .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S/c20-16-11-10-15(27-16)18-22-23-19(26-18)21-17(24)13-8-4-5-9-14(13)25-12-6-2-1-3-7-12/h1-11H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSWEJSKUWSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a synthetic organic compound belonging to the oxadiazole class. Its unique structure combines a chlorothiophene moiety and a phenoxybenzamide group, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that 1,3,4-oxadiazoles can inhibit bacterial growth effectively. The structure-activity relationship (SAR) suggests that modifications in the chlorothiophene or phenoxy groups can enhance antimicrobial efficacy against various pathogens.
Anticancer Properties
Several studies have explored the anticancer potential of oxadiazole derivatives. The compound is believed to exert its effects by inducing apoptosis in cancer cells through the inhibition of specific enzymes or pathways involved in cell proliferation. For example, compounds with similar structures have been shown to inhibit the proliferation of breast cancer cells in vitro by targeting the PI3K/Akt signaling pathway.
Anti-inflammatory Effects
The anti-inflammatory activity of oxadiazole derivatives has also been documented. Research suggests that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property positions them as potential therapeutic agents for conditions characterized by chronic inflammation.
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction : It is hypothesized that the compound interacts with specific receptors or proteins within cells, triggering downstream effects that lead to cell death or reduced inflammation.
- Oxidative Stress Induction : Some studies suggest that oxadiazole derivatives can induce oxidative stress in target cells, leading to apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | , |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related oxadiazole compound significantly reduced tumor growth in a mouse model of breast cancer. The mechanism was attributed to the inhibition of the Akt signaling pathway, which is crucial for cell survival and proliferation. This finding underscores the potential application of this compound in cancer therapy.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The bioactivity of 1,3,4-oxadiazole derivatives heavily depends on substituents attached to the core scaffold. Below is a comparative analysis of key analogs:
*Calculated based on structural formula.
Key Observations:
- Chlorothiophene vs.
Pharmacological Activity
Antimicrobial Activity
- HSGN-238 demonstrated potent activity against Neisseria gonorrhoeae (MIC = 0.5 µg/mL), attributed to the trifluoromethoxy group’s lipophilicity enhancing bacterial membrane penetration .
- OZE-III (4-chlorophenyl-pentanamide) showed biofilm inhibition against Staphylococcus aureus at 32 µg/mL, suggesting that chlorinated aryl groups enhance biofilm disruption .
- Inference for Target Compound: The 2-phenoxy group may improve Gram-positive targeting due to increased aromatic stacking with bacterial enzyme pockets.
Anticancer Activity
- Compound 5c (4-chlorophenyl-pyridin-2-amine) exhibited selectivity against HOP-92 non-small cell lung cancer (IC₅₀ = 1.8 µM), linked to the pyridine moiety’s role in DNA intercalation .
- Structural Advantage of Target Compound: The phenoxybenzamide group may offer dual binding modes (hydrogen bonding via amide and hydrophobic interactions via phenoxy), though in vivo validation is required.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | HSGN-238 | OZE-III |
|---|---|---|---|
| Molecular Weight | ~413.8 | 455.8 | 279.72 |
| LogP (Predicted) | ~3.5 (High lipophilicity) | 4.1 (Trifluoromethoxy effect) | 2.8 (Aliphatic chain) |
| Solubility | Low (Phenoxy group) | Very low | Moderate |
| Metabolic Stability | Likely CYP3A4 substrate | Resistant to oxidation | Prone to hydrolysis |
Critical Note: The phenoxy group in the target compound may reduce metabolic clearance compared to HSGN-238’s trifluoromethoxy group, but this requires experimental validation.
Q & A
Q. What are the standard synthetic protocols for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves coupling 5-chlorothiophen-2-amine with a benzoyl chloride derivative in pyridine under reflux. For example, analogous oxadiazole derivatives are synthesized by reacting 5-chlorothiazol-2-amine with acyl chlorides in pyridine, followed by TLC monitoring, NaHCO₃ washing, and recrystallization from methanol . Characterization includes:
Q. How can researchers validate the biological activity of this compound in preliminary assays?
Methodological Answer: Initial screening involves:
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .
- Anti-inflammatory tests : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, heterocyclic variations) influence the compound’s bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies require:
- Systematic substitution : Introduce halogens (e.g., Cl, F) at the benzamide or thiophene moiety to modulate electronic effects .
- Heterocyclic replacement : Replace oxadiazole with thiadiazole or isoxazole to alter binding affinity .
- Biological validation : Compare IC₅₀ values across analogs (e.g., 3,5-dichlorophenyl derivatives showed 35–55% yield with enhanced activity) .
Q. What crystallographic techniques are critical for resolving the compound’s 3D structure and intermolecular interactions?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 0.93 Å) and angles (orthorhombic P2₁2₁2₁ space group) .
- Hydrogen-bond analysis : Identify stabilizing interactions (e.g., N–H⋯N dimers, C–H⋯O/F contacts) using SHELX refinement .
- Thermal displacement parameters : Refine Uiso values to validate atomic positions .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour MTT incubation) .
- Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) to confirm reproducibility .
- Computational docking : Compare binding modes (e.g., PFOR enzyme inhibition via amide anion interactions) to explain activity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
